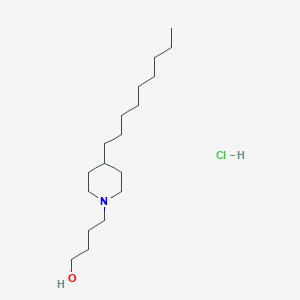
4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a nitroethenyl group attached to a phenyl ring, which is further connected to a bromophenyl carbamate group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate typically involves a multi-step process. One common method starts with the nitration of ethylene to form 2-nitroethene. This intermediate is then reacted with phenyl isocyanate to form 4-(2-nitroethenyl)phenyl isocyanate. Finally, the isocyanate is reacted with 4-bromophenol to yield the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted carbamates.
Scientific Research Applications
4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage microbial cells. The bromophenyl carbamate moiety may interact with enzymes or receptors, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl (4-bromophenyl)carbamate
- 4-(2-Nitroethenyl)phenyl (4-chlorophenyl)carbamate
- 4-(2-Nitroethenyl)phenyl (4-fluorophenyl)carbamate
Uniqueness
4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate is unique due to the presence of both a nitroethenyl group and a bromophenyl carbamate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances its reactivity in substitution reactions, while the nitroethenyl group contributes to its redox properties.
Properties
CAS No. |
61126-40-7 |
|---|---|
Molecular Formula |
C15H11BrN2O4 |
Molecular Weight |
363.16 g/mol |
IUPAC Name |
[4-(2-nitroethenyl)phenyl] N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C15H11BrN2O4/c16-12-3-5-13(6-4-12)17-15(19)22-14-7-1-11(2-8-14)9-10-18(20)21/h1-10H,(H,17,19) |
InChI Key |
OEKXEVHHZHYASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate](/img/structure/B14577640.png)

![N-[4-(4-Chloroanilino)phenyl]acetamide](/img/structure/B14577664.png)


![3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol](/img/structure/B14577682.png)

![5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14577696.png)


![2-Formyl-5-[(3-methylbut-2-en-1-yl)oxy]phenyl acetate](/img/structure/B14577710.png)
![4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}benzoic acid](/img/structure/B14577711.png)

![2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14577729.png)
